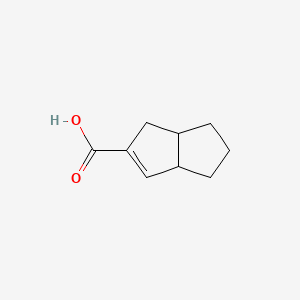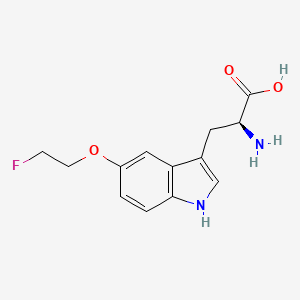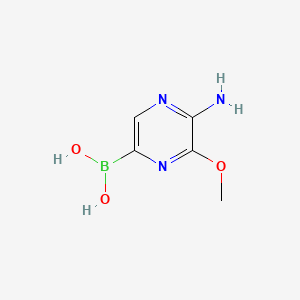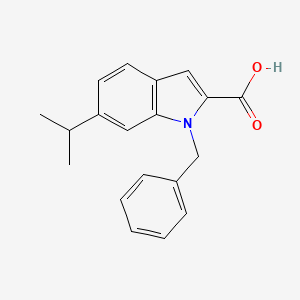
2,2-Bis(hydroxymethyl)propane-1,3-diol;formaldehyde;methanol;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol, formaldehyde, methanol, and urea are compounds that are often used in various chemical processes and industrial applicationsIt is a polyol with four hydroxyl groups, making it a versatile compound in the synthesis of various polyfunctionalized products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol is synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde. This process yields pentaerythritol and formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, pentaerythritol is produced in large quantities using similar synthetic routes. The process involves the reaction of formaldehyde with acetaldehyde in the presence of a base catalyst. The reaction mixture is then subjected to purification steps to isolate the pentaerythritol. This compound is widely used in the production of alkyd resins, varnishes, and other industrial products .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, etherification, and oxidation. It is a quaternary alcohol, making it prone to esterification with organic acids to form esters . It can also undergo etherification reactions to form ethers.
Common Reagents and Conditions: Common reagents used in the reactions of pentaerythritol include organic acids, alcohols, and oxidizing agents. The reaction conditions vary depending on the desired product. For example, esterification reactions typically require the presence of an acid catalyst and elevated temperatures, while oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate .
Major Products Formed: The major products formed from the reactions of pentaerythritol include esters, ethers, and oxidized derivatives. These products have various applications in the chemical industry, including the production of resins, plasticizers, and stabilizers .
Scientific Research Applications
Pentaerythritol has numerous scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of polyfunctionalized compounds. In biology and medicine, pentaerythritol derivatives are explored for their potential use in drug delivery systems and as stabilizers for pharmaceuticals . In the industrial sector, pentaerythritol is used in the production of flame retardants, lubricants, and explosives .
Mechanism of Action
The mechanism of action of pentaerythritol and its derivatives involves their ability to form stable complexes with various molecules. The hydroxyl groups in pentaerythritol allow it to participate in hydrogen bonding and other interactions, making it an effective stabilizer and building block for complex molecules . The molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Pentaerythritol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification. Similar compounds include neopentane, neopentyl alcohol, and neopentyl glycol . These compounds share structural similarities with pentaerythritol but differ in the number and arrangement of hydroxyl groups. Pentaerythritol’s multiple hydroxyl groups make it more versatile in chemical synthesis and industrial applications .
List of Similar Compounds:- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
Properties
CAS No. |
125302-11-6 |
|---|---|
Molecular Formula |
C8H22N2O7 |
Molecular Weight |
258.271 |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;formaldehyde;methanol;urea |
InChI |
InChI=1S/C5H12O4.CH4N2O.CH4O.CH2O/c6-1-5(2-7,3-8)4-9;2-1(3)4;2*1-2/h6-9H,1-4H2;(H4,2,3,4);2H,1H3;1H2 |
InChI Key |
NOYRXLLSAPANSX-UHFFFAOYSA-N |
SMILES |
CO.C=O.C(C(CO)(CO)CO)O.C(=O)(N)N |
Synonyms |
Urea, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, formaldehyde and methanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)




![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)





